Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt
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Overview
Description
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt is a chemical compound with the molecular formula C12H9ClN2O. This compound is a derivative of pyridinium, a class of compounds known for their diverse applications in chemistry and biology. The presence of the 4-chlorobenzoyl group and the hydroxide inner salt structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt typically involves the reaction of pyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxide to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridinium compounds
Scientific Research Applications
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of the 4-chlorobenzoyl group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-((4-chlorobenzoyl)amino)cyanomethyl-, bromide
- Pyridinium, 1-((4-chlorobenzoyl)amino)-, chloride
Uniqueness
Pyridinium, 1-((4-chlorobenzoyl)amino)-, hydroxide, inner salt is unique due to its hydroxide inner salt structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
36048-81-4 |
---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(1Z)-4-chloro-N-pyridin-1-ium-1-ylbenzenecarboximidate |
InChI |
InChI=1S/C12H9ClN2O/c13-11-6-4-10(5-7-11)12(16)14-15-8-2-1-3-9-15/h1-9H |
InChI Key |
SFANVOOYWJDMNE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=[N+](C=C1)/N=C(/C2=CC=C(C=C2)Cl)\[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)N=C(C2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
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